2-(4-aminobutylamino)pyridine-3-carboxylic Acid
Overview
Description
“2-(4-aminobutylamino)pyridine-3-carboxylic Acid” is a compound that has been studied for its potential use in the analysis of RNA structure in living cells . It is also known as 2-aminopyridine-3-carboxylic acid imidazolide (2A3), and it has been introduced as a general probe for the interrogation of RNA structures in vivo .
Synthesis Analysis
The synthesis of 2-(4-aminobutylamino)pyridine-3-carboxylic Acid involves the creation of six new candidate SHAPE reagents, which are then evaluated for their ability to modify RNA in cell-free conditions .Molecular Structure Analysis
The molecular structure of 2-(4-aminobutylamino)pyridine-3-carboxylic Acid is represented by the formula C10H15N3O2 . More detailed information about its molecular structure might be available in specialized databases or scientific literature.Chemical Reactions Analysis
As a SHAPE reagent, 2-(4-aminobutylamino)pyridine-3-carboxylic Acid is used to probe RNA structures. It shows moderate improvements compared to the state-of-the-art selective 2’-hydroxyl acylation analyzed by primer extension (SHAPE) reagent NAI on naked RNA under in vitro conditions .Scientific Research Applications
- 2-(4-ABAP) has been investigated for its antiplasmodial properties. Plasmodium parasites cause malaria, and finding effective treatments is crucial. Research suggests that this compound exhibits promising activity against Plasmodium species, making it a potential candidate for antimalarial drug development .
Antiplasmodial Activity
Mechanism of Action
Target of Action
The primary targets of 2-(4-aminobutylamino)pyridine-3-carboxylic Acid are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound
Mode of Action
It’s known that pyridine derivatives can interact with biological targets through various mechanisms, such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
As a pyridine derivative, it may potentially influence pathways where pyridine and its derivatives play a role .
properties
IUPAC Name |
2-(4-aminobutylamino)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c11-5-1-2-6-12-9-8(10(14)15)4-3-7-13-9/h3-4,7H,1-2,5-6,11H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBVRLFOOZVWIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378026 | |
Record name | 2-(4-aminobutylamino)pyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
904813-60-1 | |
Record name | 2-(4-aminobutylamino)pyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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